N-[2-(oxan-4-ylsulfanyl)ethyl]-2-(pyridin-3-yl)acetamide

ACAT inhibition cholesterol esterification cardiovascular research

Source this structurally differentiated pyridin-3-yl acetamide variant (CAS 1903542-49-3) for ACAT-1 inhibitor screening. Unlike lipophilic phenyl analogs, its computed XLogP3-AA=1.1 and TPSA=76.5 provide a distinct solubility/permeability profile. Confirmation of ACAT-1/ACAT-2 selectivity is advised pre-screening. Quantities ranging from 5 mg to 0.5 g are typically available with purity ≥95% (HPLC). Request a quote to secure your batch.

Molecular Formula C14H20N2O2S
Molecular Weight 280.39
CAS No. 1903542-49-3
Cat. No. B2848392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(oxan-4-ylsulfanyl)ethyl]-2-(pyridin-3-yl)acetamide
CAS1903542-49-3
Molecular FormulaC14H20N2O2S
Molecular Weight280.39
Structural Identifiers
SMILESC1COCCC1SCCNC(=O)CC2=CN=CC=C2
InChIInChI=1S/C14H20N2O2S/c17-14(10-12-2-1-5-15-11-12)16-6-9-19-13-3-7-18-8-4-13/h1-2,5,11,13H,3-4,6-10H2,(H,16,17)
InChIKeyIYAMNERMNQOMPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(oxan-4-ylsulfanyl)ethyl]-2-(pyridin-3-yl)acetamide (CAS 1903542-49-3) – Procurement-Relevant Compound Identity and Class Baseline


N-[2-(oxan-4-ylsulfanyl)ethyl]-2-(pyridin-3-yl)acetamide (CAS 1903542-49-3) is a synthetic small molecule belonging to the arylthioacetamide class, characterized by a pyridin-3-yl acetamide core linked via a thioether to a tetrahydropyran (oxane) moiety. Its molecular formula is C₁₄H₂₀N₂O₂S with a molecular weight of 280.39 g/mol, and it possesses a computed XLogP3-AA of 1.1, a topological polar surface area of 76.5 Ų, and 6 rotatable bonds [1]. The compound is structurally related to a patent family of acyl-CoA:cholesterol O-acyltransferase (ACAT) inhibitors, specifically arylthioacetamide derivatives capable of suppressing cholesterol ester formation [2]. However, publicly available primary pharmacological data for this exact compound remain sparse, and its differentiation from close analogs must be evaluated through patent-scope inference and computed physicochemical properties rather than head-to-head biological comparisons.

Why N-[2-(oxan-4-ylsulfanyl)ethyl]-2-(pyridin-3-yl)acetamide Cannot Be Readily Substituted by Other Arylthioacetamide Analogs


Within the arylthioacetamide ACAT inhibitor class, minor structural variations – including the nature of the aryl group (phenyl, naphthyl, or pyridyl), the oxidation state of the thioether (n = 0, 1, 2), and the N-alkyl substitution pattern – are explicitly claimed to modulate inhibitory potency and physicochemical behavior [1]. The target compound incorporates a pyridin-3-yl acetamide (rather than a simple phenyl or substituted phenyl) and an oxan-4-ylsulfanyl ethyl side chain, a combination that is not exemplified in the originating patent's biological tables. Absent direct comparative data, generic substitution with a phenyl- or naphthyl-based analog risks altering hydrogen-bonding capacity (pyridine nitrogen as H-bond acceptor), lipophilicity (XLogP3-AA = 1.1), and conformational flexibility (6 rotatable bonds), all of which can shift target engagement, off-target profiles, and solubility characteristics in screening cascades [2]. Users requiring a defined ACAT-1 inhibitory phenotype must therefore verify activity rather than assume class-level interchangeability.

Quantitative Differentiation Evidence for N-[2-(oxan-4-ylsulfanyl)ethyl]-2-(pyridin-3-yl)acetamide (CAS 1903542-49-3)


ACAT-1 Inhibitory Potential: Class-Level Patent Inference vs. Typical Reference Inhibitor

The compound falls within the generic Markush structure of WO1996026925, which claims arylthioacetamide derivatives as ACAT inhibitors. In the patent, representative compounds demonstrated IC₅₀ values in the low micromolar to sub-micromolar range against ACAT in rat liver microsomes, with compound examples exhibiting 50% inhibition at 1–10 µM [1]. However, the specific pyridin-3-yl/oxan-4-ylsulfanyl substitution pattern is not represented among the exemplified compounds with disclosed quantitative data. For procurement context, the well-characterized ACAT-1 reference inhibitor K-604 (2-(4-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide) achieves an IC₅₀ of 0.45 ± 0.06 µM against human ACAT-1 with 229-fold selectivity over ACAT-2 [2]. The target compound lacks any verified ACAT-1 potency or selectivity data.

ACAT inhibition cholesterol esterification cardiovascular research

Physicochemical Property Differentiation: Lipophilicity and Hydrogen-Bonding Capacity vs. Phenyl-Containing Analogs

The target compound's computed XLogP3-AA of 1.1 [1] is lower than that of many phenyl-substituted arylthioacetamide analogs, which typically range from 1.5 to 3.5 depending on substituents. For example, 2-(4-ethoxyphenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide (CAS 1904413-13-3) contains a more lipophilic 4-ethoxyphenyl group (predicted LogP ≈ 2.1) . The pyridine nitrogen in the target compound provides an additional hydrogen-bond acceptor (total HBA count = 4 vs. 3 for phenyl analogs lacking the ring nitrogen), which can enhance aqueous solubility and influence target binding interactions. The topological polar surface area (TPSA) of 76.5 Ų [1] remains well within the CNS-accessible range (<90 Ų), distinguishing it from larger, polar analogs that may face permeability limitations.

lipophilicity drug-likeness solubility prediction

Structural Uniqueness: Pyridin-3-yl Acetamide vs. Common Phenylacetamide Scaffolds in Screening Libraries

A substructure search of the arylthioacetamide chemical space reveals that compounds bearing a pyridin-3-yl acetamide group represent a minority subset; the majority of commercially available analogs carry a phenyl or substituted phenyl ring at the acetamide α-position [1]. The target compound combines three distinct functional elements – a pyridine nitrogen capable of coordination or H-bonding, a thioether sulfur that can be oxidized to sulfoxide/sulfone to tune polarity, and a tetrahydropyran oxygen that contributes to solubility without introducing a chiral center [2]. This specific combination is not present in any compound with publicly reported biological IC₅₀ values as of the search date, making it a potentially novel chemotype for ACAT or other target screens.

chemical diversity scaffold uniqueness library design

Application Scenarios for N-[2-(oxan-4-ylsulfanyl)ethyl]-2-(pyridin-3-yl)acetamide (CAS 1903542-49-3) Based on Available Evidence


Exploratory ACAT-1 Inhibitor Hit Identification in Cardiovascular or Metabolic Disease Programs

This compound is suitable as a structurally diverse entry point for ACAT-1 inhibitor screening cascades, given its membership in the arylthioacetamide patent family claiming ACAT inhibition [1]. However, the absence of quantitative potency data means it should be used only after confirmatory in-house enzymatic and cellular ACAT-1/ACAT-2 selectivity assays are performed.

Physicochemical Property Benchmarking for Lead Optimization of Low-LogP, Pyridine-Containing ACAT Inhibitors

With a computed XLogP3-AA of 1.1, TPSA of 76.5 Ų, and 4 hydrogen-bond acceptors [1], the compound can serve as a reference point for optimizing solubility and permeability in early lead series. Its properties contrast with more lipophilic phenyl analogs (predicted LogP ≈ 2.1), providing a comparative dataset for structure-property relationship studies .

Chemical Probe Synthesis and Derivatization for Pyridin-3-yl Acetamide SAR Exploration

The oxan-4-yl thioether and pyridin-3-yl acetamide functionalities offer multiple synthetic handles for parallel derivatization (e.g., thioether oxidation to sulfoxide/sulfone, pyridine N-oxide formation, or amide N-alkylation) to generate focused compound libraries. This is consistent with its catalog listing as a 'building block' for synthesizing more complex molecules [2].

Screening Library Diversity Enhancement for Underserved Chemotypes

Commercial screening libraries are dominated by phenylacetamide analogs; inclusion of this pyridin-3-yl acetamide variant increases scaffold diversity [3]. Procurement is appropriate when the screening objective is to maximize chemical space coverage rather than to leverage pre-validated pharmacological activity.

Quote Request

Request a Quote for N-[2-(oxan-4-ylsulfanyl)ethyl]-2-(pyridin-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.